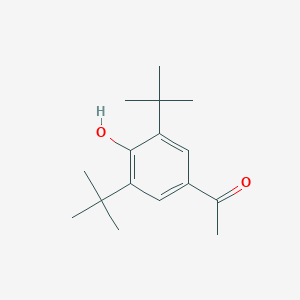

1-(3,5-ジ-tert-ブチル-4-ヒドロキシフェニル)エタノン

概要

説明

3,5-di-tert-Butyl-4-hydroxyacetophenone is an aromatic ketone.

科学的研究の応用

医薬品用途

1-(3,5-ジ-tert-ブチル-4-ヒドロキシフェニル)エタノン: は、その抗酸化作用のために医薬品業界で使用されてきました。それは、潜在的な治療効果を示す化合物を合成するための前駆体として機能します。例えば、この化合物の誘導体は、抗マラリア活性と抗腫瘍活性について調べられています。 この化合物のフリーラジカルを安定化する能力は、酸化ストレス関連疾患を軽減できる薬物を開発する上で有益です .

材料科学

材料科学では、この化合物は、分解に対する安定性が向上した新素材の開発に貢献しています。 ポリマーへの組み込みにより、酸化と熱分解に対する耐性を向上させることができ、さまざまな産業用途で使用される材料の寿命を延ばすことができます .

化学合成

この化合物は、有機合成における重要な中間体です。それは、さまざまな特殊な有機分子を生成するために、さらに化学変換を受けることができます。 第四級アンモニウム塩の合成におけるその役割は特に注目に値し、それはさまざまな化学反応において相間移動触媒として役立ちます .

生物活性

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.

- Molecular Formula : C16H24O2

- Molecular Weight : 248.36 g/mol

- Appearance : White to pale beige solid

- Melting Point : 146-147°C

- Boiling Point : Approximately 308.2°C

- Density : 0.982 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

Synthesis

The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.

Biological Activities

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone exhibits several notable biological activities:

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .

Anti-inflammatory Effects

Research indicates that 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone:

-

Antioxidant Efficacy :

- A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.

- Anti-inflammatory Mechanisms :

- Antibacterial Properties :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of compounds structurally related to 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |

| 2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer |

| Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |

| Propyl Gallate | C10H12O5 | Used as an antioxidant in food |

特性

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPGMJLARWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346908 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-33-7 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。